Pseudoconhydrine, (DL)

Catalog No.
S15328119
CAS No.
5457-27-2
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoconhydrine, (DL)

CAS Number

5457-27-2

Product Name

Pseudoconhydrine, (DL)

IUPAC Name

(3R,6R)-6-propylpiperidin-3-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

BQSAUYXITCMAKS-HTQZYQBOSA-N

Canonical SMILES

CCCC1CCC(CN1)O

Isomeric SMILES

CCC[C@@H]1CC[C@H](CN1)O

Pseudoconhydrine, also known as 6-propyl-3-piperidinol, is a piperidine alkaloid with the molecular formula C8H17NOC_8H_{17}NO and a molecular weight of 143.23 g/mol. It has a CAS number of 140-55-6. This compound is structurally characterized by a hydroxyl group at the C-5 position, distinguishing it from its isomer conhydrine, which has a hydroxyl group at C-2. Pseudoconhydrine was first isolated from the plant poison hemlock (Conium maculatum) and has been identified as a minor alkaloid in most strains, although it can be a major component in certain American strains of the plant .

The compound exhibits a melting point of approximately 105 °C and a boiling point of 246 °C. Its structural elucidation was achieved through studies by Yanai and Lipscomb, who confirmed its unique configuration among piperidine derivatives .

Typical of piperidine derivatives. Notably, it can undergo:

  • Hydroxylation: The presence of the hydroxyl group allows for further functionalization reactions.
  • Alkylation: Pseudoconhydrine can act as a nucleophile in alkylation reactions, forming more complex piperidine derivatives.
  • Reduction Reactions: The compound can be reduced to yield other piperidine derivatives or related structures.

These reactions are facilitated through methodologies such as Mannich-type reactions, Michael additions, and various cyclization processes that are common in the synthesis of nitrogen-containing heterocycles .

Pseudoconhydrine exhibits notable biological activities that warrant further investigation. It has been studied for its potential pharmacological effects, particularly in relation to:

  • Neuroactivity: As with many alkaloids derived from poison hemlock, pseudoconhydrine may influence neurotransmitter systems.
  • Toxicological Properties: Its structural similarity to other toxic alkaloids suggests it could have toxic effects at certain concentrations, necessitating careful study regarding its safety profile.

Research indicates that pseudoconhydrine may interact with various biological targets, but comprehensive studies on its specific mechanisms of action are still limited .

Pseudoconhydrine can be synthesized through several methods:

  • Total Synthesis from Common Intermediates: Stereoselective total synthesis approaches utilize common intermediates derived from simpler organic compounds to construct the piperidine framework. This method has been successfully demonstrated in laboratory settings .
  • Asymmetric Synthesis Techniques: Various asymmetric synthesis methods have been developed that allow for the selective formation of pseudoconhydrine's enantiomers. These techniques often involve specific catalysts or reagents that promote the desired stereochemical outcome .
  • Regioselective Reactions: The use of regioselective aziridine ring-opening reactions has also been explored as an effective strategy for synthesizing congeners of pseudoconhydrine .

Pseudoconhydrine's applications are primarily rooted in its potential pharmacological properties:

  • Pharmaceutical Research: Due to its structural characteristics and biological activity, pseudoconhydrine is of interest in drug development, particularly for neuroactive compounds.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex alkaloids and related chemical entities.

Further exploration into its applications could yield valuable insights into new therapeutic agents or chemical processes .

Interaction studies involving pseudoconhydrine have focused on its potential effects on neurotransmitter systems and other biological pathways. While specific interaction profiles are still being elucidated, preliminary studies suggest:

  • Modulation of Neurotransmitter Activity: Pseudoconhydrine may affect neurotransmitter release or receptor activity, similar to other piperidine alkaloids.
  • Potential Toxicity Mechanisms: Given its derivation from poison hemlock, understanding its interactions at a cellular level is crucial for assessing both therapeutic potential and safety .

Pseudoconhydrine shares structural similarities with several other piperidine alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
ConiineC8H17NC_8H_{17}NHydroxyl group at C-2More toxic than pseudoconhydrine
N-MethylconiineC9H19NC_9H_{19}NMethylated version of coniineIncreased lipophilicity
ConhydrinoneC8H15NOC_8H_{15}NOKetone instead of hydroxylDifferent functional group
1′-Oxo-γ-coniceineC8H13NOC_8H_{13}NOContains an oxo groupDistinct oxidation state
N-MethylpseudoconhydrineC9H19NOC_9H_{19}NOMethylated version of pseudoconhydrineVariation in substitution pattern

Pseudoconhydrine's unique hydroxyl positioning and relatively lower toxicity compared to coniine make it an interesting subject for further research into both its chemical properties and biological effects .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

UNII

3DSK3PCK5L
3ZWE2695SQ

Dates

Last modified: 08-11-2024

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